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FAM maleimide, 6-isomer

Cat. No.: B1574612
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Description

Historical Context and Evolution in Fluorescent Labeling Technology

The journey to modern fluorescent labeling began in the late 19th and early 20th centuries with the discovery and synthesis of the first fluorescent molecules. nih.gov Fluorescein (B123965), with its intense green emission, was among the earliest and remains a foundational scaffold for many widely used fluorophores. nih.govbiorxiv.org The true revolution in biological research, however, came in the 1940s with the development of immunofluorescence, a technique pioneered by Albert Coons, who successfully conjugated fluorescein to antibodies to visualize proteins within cells. nih.gov

This breakthrough ignited an explosion in the development of new fluorescent probes and labeling technologies. nih.gov The initial use of fluorescein isothiocyanate (FITC) paved the way for more stable and specific reactive chemistries. plos.org The 1970s and 1980s saw the rise of monoclonal antibodies and more refined labeling techniques. nih.gov The subsequent decades brought forth a diverse palette of fluorescent dyes with a wide range of colors, improved photostability, and reduced sensitivity to environmental factors like pH. lumiprobe.com The development of maleimide-based derivatives offered a highly selective method for labeling cysteine residues, providing a powerful tool for studying protein structure and function. researchgate.net

Scope and Research Utility in Chemical Biology and Life Sciences

FAM maleimide (B117702), 6-isomer, is a versatile reagent with broad applications in chemical biology and the life sciences. nih.govbiotium.com Its primary utility lies in the specific labeling of cysteine residues in proteins, peptides, and other thiol-containing biomolecules. nih.gov

Key Research Applications:

Protein Labeling and Visualization: It is widely used to fluorescently tag proteins for visualization in techniques like fluorescence microscopy, allowing researchers to study protein localization and trafficking within living cells. nih.govbiotium.com

Quantitative PCR (qPCR): FAM is a common fluorophore used in qPCR probes for the detection and quantification of nucleic acids. nih.govlumiprobe.com

Fluorescence Resonance Energy Transfer (FRET): As a donor fluorophore in FRET pairs (often with acceptors like TAMRA), FAM maleimide, 6-isomer, is used to study molecular interactions, conformational changes in proteins, and enzymatic activity. bham.ac.uknih.gov The defined structure of the single isomer is crucial for accurate distance measurements in these experiments. mpg.de

Fluorescence Polarization (FP): In FP assays, the change in the polarization of emitted light upon binding of a small, fluorescently labeled molecule to a larger partner is measured. Isomerically pure 6-FAM maleimide is used to label ligands to study receptor-ligand interactions and other binding events in a homogenous system. lumiprobe.combiotium.com

Structural Biology: By labeling specific cysteine residues, researchers can gain insights into protein structure, dynamics, and folding.

The bright fluorescence, high quantum yield, and well-characterized spectral properties of FAM, combined with the specific and stable linkage formed by the maleimide group, make the 6-isomer an indispensable tool for a wide array of modern biological investigations.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Ii. Synthesis Methodologies and Isomeric Purity Elucidation for Fam Maleimide, 6 Isomer

Strategies for Maleimide (B117702) Moiety Introduction

The introduction of the maleimide group onto the 6-aminofluorescein (B15268) precursor is typically achieved through a two-step process. First, the primary amine of 6-aminofluorescein reacts with maleic anhydride (B1165640) to form the intermediate N-(6-fluoresceinyl)maleamic acid. The subsequent and most critical step is the ring-closure of this maleamic acid to form the stable five-membered maleimide ring. This cyclization is an intramolecular process that requires the removal of a water molecule.

The cyclization of the maleamic acid intermediate is a fundamental step in forming the maleimide ring. This intramolecular condensation reaction involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by the elimination of water. While often facilitated by dehydrating agents, the reaction can also be promoted under specific thermal conditions. The efficiency of this ring closure is paramount to achieving a high yield of the final maleimide product. Methods that promote this cyclization under mild conditions are preferred to avoid degradation of the fluorescent fluorescein (B123965) core. lew.ro

Dehydration is the most common and effective strategy to induce the cyclization of the maleamic acid intermediate. google.com Various dehydrating agents and conditions have been developed to achieve this transformation efficiently. researchgate.net

A classical and widely used method involves heating the maleamic acid with acetic anhydride and a catalyst, such as sodium acetate. google.com This combination effectively removes the elements of water, driving the reaction toward the formation of the thermodynamically stable maleimide ring. The reaction typically proceeds well for aromatic amines like 6-aminofluorescein. google.com

Another powerful dehydrating agent is dicyclohexylcarbodiimide (B1669883) (DCC). However, the use of DCC alone for the cyclization of maleamic acids often leads to the formation of the kinetic product, isomaleimide, rather than the desired maleimide. google.com To circumvent this, the reaction can be performed in the presence of an isomerizing agent, such as 1-hydroxybenzotriazole (B26582) (HOBt), which facilitates the conversion of the intermediate O-acylisourea to the maleimide product. Other reagents like trifluoroacetic anhydride have also been explored as highly effective dehydrating agents that can significantly lower the activation energy for the cyclization process. lew.ro

Dehydration Method Reagents Typical Product Notes
Classical Anhydride Acetic Anhydride, Sodium AcetateMaleimideWorks well for aromatic maleimides; requires heat. google.com
Carbodiimide Dicyclohexylcarbodiimide (DCC)IsomaleimideKinetically favored product. google.com
Carbodiimide with Additive DCC, 1-Hydroxybenzotriazole (HOBt)MaleimideHOBt promotes isomerization to the desired maleimide. google.com
Alternative Anhydride Trifluoroacetic AnhydrideMaleimideHighly effective reagent, lowers activation barrier. lew.ro

Methodologies for Isomer Separation and Isolation

A significant challenge in synthesizing pure 6-FAM maleimide is the initial formation of its precursor, 6-aminofluorescein. The standard synthesis, involving the condensation of 4-nitrophthalic acid with resorcinol, inevitably produces a mixture of 5-nitrofluorescein and 6-nitrofluorescein. google.comresearchgate.net These precursors are subsequently reduced to a mixture of 5-aminofluorescein (B15267) and 6-aminofluorescein. rsc.org As the chemical properties of the 5- and 6-isomers are very similar, their separation is a critical and often complex step that can be performed at different stages of the synthesis.

Chromatography is a powerful and widely used technique for the separation of fluorescein isomers. rotachrom.com High-performance liquid chromatography (HPLC), particularly at a preparative scale, is highly effective for resolving the 5- and 6-isomers of carboxyfluorescein or aminofluorescein. researchgate.netresearchgate.net The separation relies on the slight differences in polarity and interaction with the stationary phase.

Column chromatography is also employed, often after derivatization of the isomers to enhance their separation characteristics. For instance, protecting the hydroxyl groups of 5- and 6-carboxyfluorescein (B556484) as pivaloyl esters allows for their separation in multigram quantities on a silica (B1680970) gel column. researchgate.net

Technique Precursor Stage Typical Stationary Phase Key Advantage
Preparative HPLC Carboxyfluorescein / AminofluoresceinReversed-phase (e.g., C18)High resolution and purity. researchgate.net
Column Chromatography Carboxyfluorescein Dipivalate EstersSilica GelSuitable for large-scale separation. researchgate.net

Fractional recrystallization is a classical yet effective method for separating isomers on a large scale. This technique exploits the subtle differences in the solubility of the isomers in a particular solvent system. The separation of 5- and 6-carboxyfluorescein has been achieved by recrystallization from methanol-hexane or ethanol-hexane mixtures, yielding isomers with over 98% purity. researchgate.netresearchgate.net

To improve the efficiency of recrystallization, the isomers can be converted into derivatives with more distinct solubility profiles. For example, a mixture of 5- and 6-nitrofluorescein can be treated with propionic anhydride to form their respective dipropionate esters. google.com The 5-nitrofluorescein dipropionate is less soluble and precipitates from the reaction mixture, while the 6-nitrofluorescein dipropionate remains in the mother liquor and can be isolated and crystallized separately. google.com This derivatization-crystallization approach provides an effective route to obtaining isomerically pure precursors.

Analytical Techniques for Purity Assessment in Research Batches

Once the 6-isomer of FAM maleimide has been synthesized and isolated, its purity must be rigorously assessed. A combination of analytical techniques is employed to confirm the chemical identity, isomeric purity, and functional integrity of the final product.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure of FAM maleimide, 6-isomer. The spectrum provides information on the number and environment of protons, verifying the presence of the fluorescein backbone, the maleimide ring, and the correct substitution pattern. It is also a valuable tool for identifying residual solvents from the synthesis and purification process. antibodies.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular identity of the compound by measuring its precise molecular weight. This analysis verifies that the correct molecular formula (C₂₇H₁₈N₂O₈) has been achieved. antibodies.com

Spectroscopic Analysis: The fluorescent nature of the compound makes spectroscopic analysis a critical quality control step. Key parameters are measured to ensure the product meets specifications for fluorescence-based applications.

Parameter Description Typical Value for 6-FAM
Maximum Absorption (λ_abs) The wavelength at which the fluorophore absorbs the most light.~494 nm antibodies.com
Maximum Emission (λ_em) The wavelength at which the fluorophore emits the most light.~520 nm antibodies.com
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.~75,000 M⁻¹cm⁻¹ at λ_abs antibodies.com
Fluorescence Quantum Yield (Φ_f) The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence.~0.90 antibodies.com

These analytical techniques collectively provide a comprehensive assessment of a research batch, ensuring that the this compound is structurally correct, isomerically pure, and possesses the expected spectroscopic properties for its intended use in labeling applications.

Advanced Spectroscopic Characterization Post-Synthesis

Following the synthesis of this compound, a comprehensive suite of advanced spectroscopic techniques is employed to rigorously confirm its chemical structure, verify its isomeric purity, and elucidate its fundamental photophysical properties. This characterization is paramount to ensure the reliability and reproducibility of its subsequent applications in bioconjugation and fluorescence-based assays. The primary analytical methods utilized include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and fluorescence spectroscopy.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-FAM maleimide provides characteristic signals for the protons of the fluorescein core, the maleimide moiety, and the linker. The aromatic region of the spectrum is complex due to the multiple protons on the xanthene and benzene (B151609) rings of the fluorescein structure. The protons of the maleimide ring are readily identifiable by their characteristic chemical shift. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the two equivalent protons of the maleimide double bond typically appear as a sharp singlet at approximately 6.88 ppm. The specific chemical shifts and coupling constants of the aromatic protons of the 6-carboxyfluorescein portion are consistent with those reported for 6-carboxyfluorescein.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Maleimide CH=CH ~7.0 s Characteristic singlet for the maleimide protons.
Aromatic Protons (Fluorescein) 6.5 - 8.5 m Complex multiplet pattern arising from the xanthene and phenyl rings.
Hydroxyl Protons (Fluorescein) ~10.2 br s Broad singlet, chemical shift can be concentration and solvent dependent.

Note: The predicted chemical shifts are based on data for 6-carboxyfluorescein and N-substituted maleimides. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon atoms. The carbonyl carbons of the maleimide and the carboxylic acid, as well as the spiro carbon of the fluorescein core, exhibit characteristic downfield chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Maleimide C=O ~171
Maleimide C=C ~134
Fluorescein C=O (lactone) ~169
Carboxylic Acid C=O ~167
Aromatic and Olefinic Carbons 102 - 160

Note: The predicted chemical shifts are based on data for 6-carboxyfluorescein and N-substituted maleimides. Actual values may vary depending on the solvent and experimental conditions.

High-resolution mass spectrometry (HRMS) is utilized to confirm the elemental composition and molecular weight of this compound. The molecular formula is C₂₇H₁₈N₂O₈, with a monoisotopic mass of 498.44 g/mol . researchgate.netthermofisher.com Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, which can provide further structural verification. The fragmentation of the maleimide moiety is a key diagnostic feature. Common fragmentation pathways for N-substituted maleimides involve cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the maleimide ring itself. The fluorescein core can also undergo characteristic fragmentation, including losses of CO and CO₂.

Interactive Data Table: Expected High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₂₇H₁₈N₂O₈
Molecular Weight 498.44
[M+H]⁺ (calculated) 499.1139

Fluorescence spectroscopy is used to determine the key photophysical properties of this compound, namely its excitation and emission maxima. These properties are crucial for its application as a fluorescent probe. The absorption and emission spectra are characteristic of the fluorescein chromophore. thermofisher.com

For the 6-isomer of FAM, the maximum absorption (excitation) wavelength is typically around 494 nm, and the maximum emission wavelength is around 520 nm. thermofisher.com These values can exhibit some dependence on the solvent environment, a phenomenon known as solvatochromism. Generally, in more polar solvents, a slight red-shift (bathochromic shift) in the emission spectrum may be observed due to stabilization of the excited state dipole moment.

Interactive Data Table: Photophysical Properties of this compound

Parameter Value Reference
Excitation Maximum (λex) 494 nm thermofisher.com
Emission Maximum (λem) 520 nm thermofisher.com
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹ thermofisher.com

The comprehensive data obtained from these advanced spectroscopic techniques provides a detailed and robust characterization of the synthesized this compound, confirming its identity, purity, and suitability for its intended applications.

Iii. Bioconjugation Chemistry and Derivatization Strategies Utilizing Fam Maleimide, 6 Isomer

Thiol-Maleimide Conjugation Reaction Principles

The foundation of FAM maleimide's application in bioconjugation lies in the highly selective reaction between its maleimide (B117702) group and a sulfhydryl (thiol) group. This reaction is a cornerstone of bioconjugation due to its efficiency, specificity, and ability to proceed under mild, physiological conditions.

The covalent linkage between a maleimide and a thiol occurs through a Michael addition reaction. In this mechanism, the thiol group, commonly from a cysteine residue in a protein or a modified oligonucleotide, acts as a nucleophile. It attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This process leads to the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage). The reaction is highly efficient and does not require a catalyst, particularly in aqueous environments.

The rate and specificity of the thiol-maleimide conjugation are significantly influenced by the reaction conditions, most notably the pH. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. Within this window, the reaction with thiols is approximately 1,000 times faster than any competing reaction with amines.

At a pH below 6.5, the reaction rate slows as the thiol group becomes protonated and less nucleophilic. Conversely, at a pH above 7.5 (e.g., pH > 8.5), the maleimide group becomes more susceptible to hydrolysis, where the ring opens to form a non-reactive maleamic acid, thus reducing labeling efficiency. Additionally, at higher pH levels, the potential for side reactions with other nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues), increases. Therefore, maintaining the pH between 6.5 and 7.5 is critical for maximizing the efficiency and specificity of the conjugation. The reaction proceeds quickly, with significant conjugation observed within minutes and often reaching completion within two hours at room temperature.

Table 1: Optimal Conditions for FAM Maleimide, 6-Isomer Conjugation

ParameterOptimal Range/ConditionRationale
pH6.5 - 7.5Maximizes thiol reactivity and specificity while minimizing maleimide hydrolysis and side reactions with amines.
Temperature4°C to Room Temperature (approx. 25°C)Reaction proceeds efficiently at room temperature; incubation at 4°C overnight is also a common practice.
BufferPhosphate-buffered saline (PBS), HEPES, TrisBuffers should be free of extraneous thiol-containing compounds (e.g., DTT).
SolventAqueous buffer with organic co-solvent (DMSO or DMF)Organic co-solvents are often required to dissolve the FAM maleimide dye before adding it to the aqueous protein or oligonucleotide solution.

Advanced Bioconjugation Modalities and Linker Considerations

The utility of FAM maleimide extends beyond simple labeling and is integral to more complex bioconjugation strategies, where the nature of the linker connecting the fluorophore to the maleimide is a key consideration.

In applications like antibody-drug conjugates (ADCs), maleimide-containing linkers are used to attach potent drugs to antibodies. While FAM maleimide itself is a label, the principles of linker technology in ADCs are relevant. Linkers can be designed to be cleavable (e.g., by enzymes or changes in pH) or non-cleavable. The stability of the thioether bond formed by the maleimide reaction is crucial. However, this bond can sometimes undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment.

To address this instability, advanced strategies have been developed, such as designing linkers that undergo intramolecular cyclization after the initial conjugation, effectively "locking" the thioether bond and preventing its reversal. Furthermore, alternative conjugation chemistries are being explored. For instance, the Diels-Alder reaction between a diene-modified antibody and a maleimide-functionalized payload offers a stable alternative to the traditional thiol-maleimide linkage. These advanced modalities highlight the ongoing innovation in bioconjugation chemistry, building upon the foundational principles of reactions like the thiol-maleimide addition.

Integration with Functional Linkers in Probe Design

The strategic integration of functional linkers with 6-carboxyfluorescein (B556484) (FAM) maleimide, 6-isomer, represents a sophisticated approach in the design of fluorescent probes. This methodology allows for the development of tailored probes where the linker is not merely a spacer but an active component that imparts specific functionalities to the final bioconjugate. The maleimide group of 6-FAM maleimide provides a selective reaction site for covalent attachment to thiol groups present in biomolecules, such as the side chains of cysteine residues in proteins and peptides. The true innovation, however, lies in the modular design of the linker, which can be engineered to include various chemical moieties that modulate the properties of the FAM fluorophore or introduce novel sensing capabilities.

This design strategy typically involves trifunctional linkers that possess:

A maleimide group for conjugation to the target biomolecule.

A reactive group for attachment of the FAM fluorophore.

A functional moiety that confers the desired properties to the probe.

A versatile method for the synthesis of such linkers is the Ugi four-component reaction (Ugi-4CR), which allows for the modular assembly of diverse chemical entities. nih.gov This approach facilitates the systematic variation of the functional group within the linker, enabling the creation of a wide array of probes with distinct characteristics from a single fluorophore like 6-FAM.

Functional linkers can be designed to enhance the photophysical properties of FAM, such as its photostability. Photobleaching, the irreversible degradation of a fluorophore upon excitation, is a significant limitation in fluorescence-based applications. By incorporating photostabilizing agents directly into the linker, the FAM fluorophore can be rendered more robust. For instance, linkers containing moieties like cyclooctatetraene (B1213319) (COT) or p-nitrophenyl (NP) can act as triplet state quenchers, reducing the formation of reactive oxygen species that lead to photobleaching. nih.gov This "self-healing" mechanism can significantly increase the longevity of the fluorescent signal, which is particularly advantageous in single-molecule spectroscopy and super-resolution imaging.

The general structure of such a probe can be conceptualized as:

Biomolecule-S-Maleimide-Linker(Functional Moiety)-Fluorophore(FAM)

The table below illustrates the concept of how different functional linkers could be used to modulate the properties of a 6-FAM maleimide probe, based on established principles of probe design. nih.gov

Linker Functional MoietyIntended FunctionPotential Impact on 6-FAM Maleimide Probe
Cyclooctatetraene (COT)Photostabilizer (Triplet State Quencher)Increased photostability, longer observation times in fluorescence microscopy.
p-Nitrophenyl (NP)PhotostabilizerEnhanced resistance to photobleaching.
2,2'-BipyridineMetal Ion ChelatorCreates a sensor for divalent metal ions (e.g., Cu²⁺, Ni²⁺); fluorescence may be quenched or shifted upon ion binding.
Polyethylene (B3416737) Glycol (PEG)Solubility Enhancer, SpacerImproves water solubility of the conjugate, reduces non-specific binding, and provides spatial separation between the fluorophore and the biomolecule.
Disulfide Bond (-S-S-)Cleavable LinkerAllows for the release of the FAM-labeled component from the biomolecule under reducing conditions, useful for studying intracellular trafficking and drug delivery.

Functional linkers can transform a simple 6-FAM maleimide label into a sophisticated sensor. By incorporating a chelating unit, such as 2,2'-bipyridine, into the linker, the resulting probe can detect the presence of specific metal ions. nih.gov The binding of a metal ion to the chelating moiety can induce a change in the fluorescence of the nearby FAM dye, either through quenching or a spectral shift, allowing for the quantification of the target ion.

Furthermore, the length and flexibility of the linker are critical parameters in the design of Förster Resonance Energy Transfer (FRET) probes. FRET is a distance-dependent phenomenon where an excited donor fluorophore transfers energy to a nearby acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

In a FRET pair involving 6-FAM as the donor, the linker's properties will directly influence the FRET efficiency by dictating the average distance and relative orientation between the FAM donor and the acceptor. For example, flexible linkers like polyethylene glycol (PEG) of varying lengths can be used to modulate the donor-acceptor distance. Shorter, more rigid linkers, such as those based on polyproline, can provide a more defined separation.

The table below provides hypothetical FRET efficiencies for a 6-FAM donor and a suitable acceptor (e.g., TAMRA) connected by linkers of different lengths, illustrating the principle of linker-dependent FRET.

Linker TypeLinker Length (n units)Estimated Donor-Acceptor Distance (Å)Hypothetical FRET Efficiency (E)
Flexible PEG4~30High (~0.8)
Flexible PEG12~50Medium (~0.5)
Flexible PEG24~70Low (~0.2)
Rigid Polyproline5~20Very High (~0.9)
Rigid Polyproline10~35High (~0.7)

Note: These are illustrative values. Actual FRET efficiency depends on multiple factors including the specific acceptor, linker conformation, and the local environment.

The integration of cleavable moieties within the linker structure adds another layer of functionality to 6-FAM maleimide probes. These linkers are designed to be stable under certain conditions but can be selectively cleaved by a specific stimulus, such as changes in pH, redox potential, or the presence of a particular enzyme. axispharm.com

A common strategy is the incorporation of a disulfide bond (-S-S-) within the linker. butler.edu This bond is stable in the oxidizing environment typically found outside of cells but is readily cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione. This feature is particularly useful for designing probes that can report on intracellular delivery or for the targeted release of a FAM-labeled molecule within a cell. axispharm.com

The design of such a probe would follow the scheme:

Biomolecule-S-Maleimide-Linker-S-S-Linker-FAM

Upon entering the cell, the disulfide bond is reduced, releasing the FAM-containing portion from the biomolecule. This cleavage event can be monitored by a change in the fluorescence signal or by analyzing the cellular localization of the released fragment.

Iv. Spectroscopic Principles and Advanced Fluorescence Methodologies with Fam Maleimide, 6 Isomer Conjugates

Fundamental Principles of Fluorescein (B123965) Fluorescence in Biological Systems

The fluorescence of fluorescein-based conjugates like those derived from 6-FAM maleimide (B117702) is governed by the process of absorbing and emitting photons. zeiss.com This process can be understood through several key principles:

Excitation and Emission: A fluorophore, such as the fluorescein moiety, absorbs a photon of light at a specific wavelength, causing an electron to transition to a higher energy, excited state. thermofisher.com After a very brief period in the excited state (typically 1–10 nanoseconds), the electron returns to its ground state, releasing the excess energy as an emitted photon. thermofisher.com

Stokes Shift: The emitted photon is of lower energy and therefore has a longer wavelength than the absorbed photon. ionoptix.com This difference between the peak excitation and peak emission wavelengths is known as the Stokes shift. For 6-FAM, with an excitation maximum around 494 nm and an emission maximum around 520 nm, the Stokes shift is approximately 26 nm. antibodies.com

Quantum Yield (Φ): This parameter represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. iupui.edu 6-FAM exhibits a very high quantum yield, often cited as above 0.9, indicating that it is a highly efficient and bright fluorophore. lumiprobe.comantibodies.com

Environmental Sensitivity: The fluorescence properties of fluorescein are highly sensitive to its local environment. thermofisher.com Factors such as solvent polarity, local pH, and binding to a macromolecule like a protein can significantly influence the fluorescence quantum yield and lifetime. thermofisher.comresearchgate.netmdpi.com For instance, the fluorescence of fluorescein is known to be pH-dependent, with optimal brightness at alkaline pH. mdpi.com Covalent attachment to a protein can reduce the quantum yield of fluorescein by as much as 60%. thermofisher.com

Fluorescence Resonance Energy Transfer (FRET) Applications

FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) through dipole-dipole interactions. aatbio.com Because the efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, it is an extremely sensitive "spectroscopic ruler" for measuring distances in the 1-10 nm range. aatbio.comevidentscientific.com

FRET-based assays are designed to detect changes in the distance between a donor and an acceptor molecule that are linked to a specific biological event. researchgate.net 6-FAM is frequently used as the donor fluorophore in these assays. biosyn.com A typical intramolecular FRET biosensor might consist of a protein that undergoes a conformational change upon binding an analyte. researchgate.net The donor (6-FAM) and an acceptor are attached to different parts of the protein. Analyte binding changes the protein's conformation, altering the distance between the donor and acceptor, which in turn changes the FRET efficiency and provides a readable output signal. researchgate.net

Key steps in the implementation of a FRET assay include:

Probe Design: Selecting a biological system (e.g., a cleavable peptide for a protease assay, a hairpin oligonucleotide for nucleic acid detection, or a protein biosensor) that will produce a distance change upon the event of interest. ulab360.comresearchgate.net

Fluorophore Labeling: Covalently attaching the donor (e.g., 6-FAM maleimide to a cysteine residue) and the acceptor to specific sites on the biomolecule.

Measurement: Exciting the donor fluorophore and measuring the emission from both the donor and the acceptor. An increase in FRET efficiency results in quenched donor fluorescence and increased acceptor fluorescence (if the acceptor is also fluorescent). aatbio.com

The success of a FRET assay is critically dependent on the selection of an appropriate donor-acceptor pair. For 6-FAM as a donor, the acceptor must meet several criteria:

Spectral Overlap: The emission spectrum of the donor (6-FAM) must significantly overlap with the absorption spectrum of the acceptor. This spectral overlap integral is a key determinant of the Förster distance. thermofisher.com

Distance Compatibility: The Förster distance (R₀), which is the distance at which FRET efficiency is 50%, should be comparable to the biological distances being measured. aatbio.com A larger R₀ value generally leads to higher FRET efficiency at a given distance. aatbio.com

Minimal Crosstalk: The acceptor should have minimal direct excitation at the wavelength used to excite the donor. aatbio.com

FAM is a versatile donor and can be paired with a variety of acceptors, including both fluorescent dyes and non-fluorescent dark quenchers.

DonorAcceptorFörster Distance (R₀) in Å
FluoresceinTetramethylrhodamine (TAMRA)55 thermofisher.com
FluoresceinFluorescein44 thermofisher.com
FluoresceinQSY 7 / QSY 9 Dyes61 thermofisher.com
IAEDANSFluorescein46 thermofisher.com
EDANSDabcyl33 thermofisher.com

Table 3: Common FRET Pairs Involving Fluorescein and Their Förster Distances (R₀).

Time-Resolved Fluorescence Spectroscopy in Biopolymer Studies

Time-Resolved Fluorescence Spectroscopy (TRFS) is a collection of techniques used to study dynamic molecular events that occur on the picosecond to nanosecond timescale. news-medical.netnih.gov Unlike steady-state fluorescence which measures an average signal over time, TRFS monitors the decay of fluorescence intensity following excitation with a short pulse of light. The central parameter measured is the fluorescence lifetime (τ), which is the average time a fluorophore spends in the excited state before returning to the ground state. biorxiv.orgnih.gov

The fluorescence lifetime of a probe like FAM is not merely an intrinsic constant but is highly sensitive to its local microenvironment. picoquant.com Factors such as solvent polarity, pH, temperature, viscosity, and the presence of quenching molecules can all influence the rates of radiative and non-radiative decay, thereby altering the fluorescence lifetime. nih.gov When a FAM maleimide probe is covalently attached to a specific site on a biopolymer, such as a protein, its lifetime can serve as a sensitive reporter of the local environment at that position. nih.gov

One of the most common techniques for measuring fluorescence lifetime is Time-Correlated Single Photon Counting (TCSPC). photon-force.comedinst.com In TCSPC, the sample is excited by a high-repetition-rate pulsed laser, and the arrival times of individual emitted photons are measured relative to the excitation pulses. photon-force.combecker-hickl.com By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. edinst.com Analysis of this curve yields the fluorescence lifetime(s) of the probe.

In biopolymer studies, TRFS using FAM maleimide conjugates can provide unique insights into:

Conformational Dynamics: Changes in protein or nucleic acid conformation can alter the local environment of the attached FAM probe, leading to measurable changes in its fluorescence lifetime. This allows for the monitoring of dynamic processes like protein folding, unfolding, and ligand-induced conformational changes. news-medical.net

Environmental Sensing: The sensitivity of the FAM lifetime to properties like local polarity and viscosity can be used to map these characteristics within different regions of a biopolymer or to detect changes upon binding or interaction. nih.gov

Molecular Interactions: Binding events can alter the lifetime of a FAM probe, either through direct interaction with the binding partner or by inducing a conformational change in the labeled biopolymer. nih.gov

Table 2: Representative Fluorescence Lifetime Data for Fluorophores in Different Environments This table illustrates the principle of environmental sensitivity of fluorescence lifetime using fluorescein and related dyes as examples.

Fluorophore/SystemEnvironment/ConditionObserved Lifetime (τ)Key FindingReference
FluoresceinPBS, pH-dependentVaries with pHLifetime is sensitive to protonation state.
FluoresceinPhosphate-buffered solution3.6 - 4.0 nsEstablishes baseline lifetime.
Fluorescein Glucuronide (metabolite)Phosphate-buffered solution2.2 - 2.4 nsMetabolic modification alters lifetime.
Rhodamine DyesVarious solvents (water, ethanol, etc.)2.92 to 4.74 nsLifetime is strongly dependent on solvent and dye structure. acs.org
Green Fluorescent Protein (GFP)Varying Glycerol/Water mixtures2.2 - 2.7 nsLifetime is sensitive to changes in viscosity and refractive index. nih.gov

V. Applications of Fam Maleimide, 6 Isomer in Nucleic Acid Research

Oligonucleotide Labeling Methodologies

The covalent attachment of fluorescent dyes to oligonucleotides is a fundamental technique for their detection and analysis. FAM maleimide (B117702), 6-isomer, with its thiol-reactive nature, provides a robust method for labeling DNA and RNA sequences at specific locations. This is typically achieved through a post-synthetic modification process where a thiol group is introduced into the oligonucleotide, which then serves as a reactive handle for conjugation with the FAM maleimide. biosyn.com

Labeling the 5'-end of an oligonucleotide is a common requirement for a multitude of applications, including PCR, DNA sequencing, and hybridization probes. biosyn.com A primary strategy for attaching FAM maleimide to the 5'-terminus involves the incorporation of a thiol modifier during the automated solid-phase synthesis of the oligonucleotide. This modifier introduces a sulfhydryl group at the 5'-end, which, after deprotection, is available to react with the maleimide moiety of 6-FAM maleimide. The reaction results in a stable thioether linkage, covalently attaching the FAM dye to the oligonucleotide. biomers.net

An alternative enzymatic approach for 5'-end labeling involves a two-step process. aatbio.com First, T4 polynucleotide kinase is utilized to transfer a thiophosphate group from adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS) to the 5'-hydroxyl terminus of the oligonucleotide. This enzymatic step introduces a reactive sulfur group at the 5' end. Subsequently, the thiophosphorylated oligonucleotide is incubated with FAM maleimide, where the maleimide group reacts with the phosphorothioate (B77711) to form the fluorescently labeled product. aatbio.com

Labeling StrategyDescriptionKey Reagents
Solid-Phase Synthesis Modification Incorporation of a 5'-thiol-modifier phosphoramidite (B1245037) during oligonucleotide synthesis.5'-Thiol-Modifier C6, FAM maleimide, 6-isomer
Enzymatic Thiophosphorylation Enzymatic transfer of a thiophosphate to the 5'-end, followed by reaction with FAM maleimide.T4 Polynucleotide Kinase, ATPγS, this compound

This table outlines common strategies for labeling the 5'-end of oligonucleotides with this compound.

The introduction of a fluorescent label at an internal position within an oligonucleotide sequence can be crucial for studying nucleic acid structure and interactions. To achieve this, a modified nucleoside containing a reactive thiol group is incorporated at the desired position during oligonucleotide synthesis. For instance, a thymidine (B127349) phosphoramidite modified with a linker arm terminating in a thiol group can be used. aatbio.com Once the full-length oligonucleotide is synthesized and deprotected, the internal thiol group is then available for conjugation with this compound. This method allows for precise placement of the fluorescent label within the nucleic acid sequence. biomers.net

Quantitative Polymerase Chain Reaction (qPCR) Applications

Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique for the real-time detection and quantification of specific DNA sequences. The use of fluorescently labeled probes is central to many qPCR assays, and 6-FAM is one of the most commonly used reporter dyes. genelink.com

In qPCR, this compound can be used to label probes that enable the real-time monitoring of DNA amplification. lumiprobe.com Several types of fluorescent probes, such as TaqMan probes, Scorpion primers, and Molecular Beacons, can be synthesized with a 6-FAM reporter dye at one end and a quencher molecule at the other. biosyn.comgenelink.com The principle of these probes relies on Fluorescence Resonance Energy Transfer (FRET). When the probe is intact, the quencher is in close proximity to the FAM reporter, suppressing its fluorescence. During the PCR amplification, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the FAM reporter from the quencher. This separation leads to an increase in fluorescence, which is directly proportional to the amount of amplified product. researchgate.netcaister.com

The synthesis of these probes can involve the incorporation of a thiol-modified nucleotide at a specific position, which is then labeled with FAM maleimide. For such probes, 6-FAM is frequently paired with a dark quencher like Black Hole Quencher 1 (BHQ-1), as their spectral properties are well-matched. biosyn.comgenelink.com

qPCR Probe TypeMechanism of Fluorescence GenerationRole of 6-FAM
TaqMan Probes Exonuclease cleavage of the probe during PCR extension separates the reporter and quencher.Reporter dye at the 5'-end.
Molecular Beacons Hybridization of the probe to the target sequence opens a hairpin structure, separating the reporter and quencher.Reporter dye at one end of the hairpin.
Scorpion Primers The primer is extended, and the attached probe then hybridizes to the newly synthesized strand, separating the reporter and quencher.Reporter dye within the probe element.

This interactive data table summarizes the role of 6-FAM in different qPCR probe technologies.

Advanced Sequencing and Hybridization Studies

This compound is also instrumental in the preparation of fluorescent probes for advanced DNA and RNA sequencing and hybridization-based studies. The ability to attach a bright and photostable fluorophore like 6-FAM to a specific location on a nucleic acid probe is fundamental to these techniques.

In the context of DNA sequencing, oligonucleotides labeled with 6-FAM at the 5'-end can be utilized as primers. biosyn.com During the sequencing reaction, these fluorescently labeled primers are incorporated into the newly synthesized DNA strands. The resulting fluorescently-labeled fragments can then be detected by automated sequencing instruments. youtube.comuci.edu The design of these primers is critical and typically involves ensuring a primer length of 18-22 bases and a GC content of 50-55% for optimal performance. youtube.com

For hybridization studies, such as Fluorescence In Situ Hybridization (FISH), probes labeled with 6-FAM are used to detect and localize specific DNA or RNA sequences within cells or tissues. genelink.com The design of these probes involves creating a sequence that is complementary to the target nucleic acid. The probe is then labeled, for instance, by introducing a thiol group and reacting it with this compound. The bright fluorescence of FAM allows for the sensitive detection of the target sequence. kilobaser.com

ApplicationRole of 6-FAM Labeled OligonucleotideKey Design Considerations
DNA Sequencing Serves as a fluorescent primer for the sequencing reaction.Primer length (18-22 bases), GC content (50-55%), absence of secondary structures.
Fluorescence In Situ Hybridization (FISH) Acts as a fluorescent probe that hybridizes to a specific target DNA or RNA sequence.Sequence complementarity to the target, probe length, and labeling density.

This table details the application of 6-FAM labeled oligonucleotides in sequencing and hybridization studies and highlights key design considerations.

Nucleic Acid Hybridization Analysis

Nucleic acid hybridization is a fundamental technique that relies on the specific binding of a labeled nucleic acid probe to its complementary target sequence. The attachment of 6-FAM to an oligonucleotide probe allows for the direct visualization and detection of this hybridization event. One of the most prominent applications of this technology is Fluorescence in situ Hybridization (FISH).

In FISH, FAM-labeled DNA or RNA probes are used to detect and localize specific nucleic acid sequences within the context of morphologically preserved cells, tissues, or chromosomes. The high quantum yield of FAM provides a bright signal, making it well-suited for cytogenetic purposes. researchgate.net Researchers have successfully used 6-FAM-conjugated oligonucleotides as molecular probes for DNA/DNA FISH on metaphase chromosome sets to identify specific chromosomal regions or repetitive sequences. researchgate.net For example, FAM-labeled probes have been used to localize telomeric repeats and other specific sequences on chicken mitotic chromosomes, demonstrating the utility of this fluorophore in mapping genomic architecture. researchgate.net The signal from the hybridized FAM probe is visualized using fluorescence microscopy, allowing for the precise localization of the target sequence. researchgate.net

The versatility of FAM-labeled probes extends to multicolor FISH experiments, where multiple probes, each labeled with a different colored fluorophore, are used simultaneously to visualize several targets. asm.org This approach is crucial for studying complex genomic rearrangements and understanding the spatial organization of the genome.

Table 1: Examples of 6-FAM Labeled Probes in Fluorescence in situ Hybridization (FISH) Studies

Target Sequence Organism/Cell Type Probe Type Key Finding
PO41 sequences Chicken 6-FAM labeled oligonucleotide Successful localization of specific repetitive sequences on mitotic chromosomes. researchgate.net
Telomere repeats Chicken 6-FAM labeled oligonucleotide Visualization of telomeres at the ends of mitotic chromosomes. researchgate.net
Various bacteria Environmental samples rRNA-targeted 6-FAM labeled oligonucleotide Identification and quantification of specific bacterial species within a mixed population. asm.org
Specific genomic loci Mouse 6-FAM labeled oligonucleotide pool Efficient detection of specific genomic targets on chromosomes and in nuclei from cultured cells.

Transcriptomic and Genomic Profiling

Transcriptomic and genomic profiling methods aim to provide a comprehensive overview of the gene expression or genetic makeup of a cell or organism. FAM-labeled nucleic acids are central to several high-throughput techniques designed for this purpose, enabling the quantitative analysis of thousands of genes simultaneously.

DNA microarrays are a powerful tool for analyzing the expression levels of thousands of genes at once. springernature.com The technique involves the hybridization of fluorescently labeled complementary DNA (cDNA) to a solid surface (a "chip") containing an ordered array of known DNA sequences (probes). thaiscience.infoyoutube.com

The process begins with the isolation of messenger RNA (mRNA) from two different samples (e.g., a cancer cell and a normal cell). This mRNA is then reverse transcribed into more stable cDNA. During this synthesis, fluorescently labeled nucleotides are incorporated into the cDNA molecules. thaiscience.info In a typical two-color microarray experiment, the cDNA from the control sample might be labeled with a green fluorophore like FAM (or Cy3), while the experimental sample is labeled with a red fluorophore (like Cy5). thaiscience.infotandfonline.com

The two differently colored cDNA pools are then mixed and hybridized to the same microarray chip. springernature.com After hybridization, the chip is scanned at two different wavelengths to detect the signals from each fluorophore. The relative intensity of the green and red fluorescence at each spot on the array indicates the relative abundance of the corresponding mRNA in the two samples.

A green spot indicates that the gene is more highly expressed in the control sample.

A red spot indicates higher expression in the experimental sample.

A yellow spot (a mix of red and green) suggests equal expression in both samples.

A dark spot indicates little to no expression in either sample. youtube.com

This colorimetric output provides a snapshot of the differential gene expression between the two samples, allowing researchers to identify genes that are up- or down-regulated under specific conditions. youtube.com

Table 2: Interpreting Two-Color Microarray Results

Observed Color Labeled cDNA Hybridized Interpretation
Green Predominantly FAM-labeled (Control) Gene is down-regulated in the experimental sample relative to the control.
Red Predominantly Cy5-labeled (Experimental) Gene is up-regulated in the experimental sample relative to the control.
Yellow Equal amounts of FAM- and Cy5-labeled Gene is expressed at similar levels in both samples.
Black/Dark Negligible amount of either labeled cDNA Gene is not expressed or expressed at very low levels in both samples.

Northern blotting is a classic technique used to detect and quantify specific RNA molecules from a complex sample. It involves separating RNA by size using gel electrophoresis, transferring it to a solid membrane, and then detecting the target RNA using a labeled probe. jenabioscience.com

Historically, Northern blot probes were labeled with radioactive isotopes like ³²P. nih.gov However, due to safety concerns and handling complexities, non-radioactive methods have become increasingly popular. jenabioscience.combiorxiv.org Fluorescently labeled probes, including those conjugated with FAM, offer a safer and more convenient alternative. nih.gov The use of near-infrared (IR) fluorescent dye-labeled probes, for instance, has been shown to provide a sensitive and straightforward non-radioactive Northern blot method. nih.govsemanticscholar.org

In a Northern blot using a FAM-labeled probe, the oligonucleotide probe, which is complementary to the RNA sequence of interest, is hybridized to the membrane-bound RNA. After washing away any unbound probe, the membrane is imaged using a fluorescence scanner. The presence of a band at a specific size indicates the detection of the target RNA, and the intensity of the fluorescent signal is proportional to the amount of that RNA in the sample. This allows for the determination of both the size and relative abundance of a specific transcript. While less sensitive than radioactive methods in some cases, fluorescent detection avoids the hazards of radioactivity and can be adapted for multiplexing by using probes with different colored dyes. nih.govnih.gov

Table 3: Comparison of Probe Labeling Methods in Northern Blot Analysis

Feature Radioactive Probes (e.g., ³²P) Fluorescent Probes (e.g., FAM)
Detection Method Autoradiography or Phosphorimaging Fluorescence Imaging
Sensitivity Very high; can detect very low abundance transcripts High, but can be slightly less sensitive than radioactivity. nih.gov
Safety Requires specialized handling and disposal due to radiation Non-hazardous, standard laboratory procedures
Probe Stability Short half-life (e.g., 14.3 days for ³²P) Highly stable for long-term storage. nih.gov
Multiplexing Difficult Feasible with different colored fluorophores. nih.gov
Resolution High High

Vi. Applications of Fam Maleimide, 6 Isomer in Protein and Peptide Research

Protein and Peptide Labeling for Structural and Functional Studies

The covalent attachment of FAM maleimide (B117702), 6-isomer to proteins and peptides is a fundamental technique for elucidating their complex biological roles. This labeling strategy provides a powerful means to investigate protein dynamics, interactions, and conformational changes.

The reaction between the maleimide group of FAM maleimide, 6-isomer and the sulfhydryl group of cysteine residues is a highly specific and efficient method for site-specific protein modification. Cysteine is a relatively rare amino acid, making it an ideal target for precise labeling without significantly altering the protein's native structure or function. This specificity is crucial for studies where the location of the fluorescent probe is critical for interpreting experimental results.

The process typically involves engineering a cysteine residue at a specific site of interest within the protein using site-directed mutagenesis. The protein is then incubated with this compound under controlled pH conditions, typically between 7 and 8, to ensure the specific reaction with the thiol group. It is essential to maintain the protein in a reduced state before labeling to prevent the oxidation of cysteine residues, which would render them unreactive to the maleimide dye.

Table 1: Key Considerations for Site-Specific Cysteine Modification

Factor Importance Typical Conditions/Recommendations
Cysteine Accessibility The target cysteine must be solvent-accessible for the maleimide dye to react. Analyze protein structure or perform predictive modeling.
Reduction of Thiols Cysteine residues must be in their reduced (thiol) form to be reactive. Use reducing agents like DTT or TCEP, followed by their removal prior to labeling.
pH of Reaction The reaction rate is pH-dependent; higher pH can lead to non-specific labeling. Maintain a pH range of 7.0-8.0 for optimal specificity.
Dye-to-Protein Ratio An excess of the dye can lead to non-specific labeling and aggregation. Typically a 1.5 to 3-fold molar excess of the dye is used.
Removal of Unreacted Dye Free dye can interfere with downstream fluorescence measurements. Purification methods such as dialysis or size-exclusion chromatography are necessary.

The generation of fluorescent protein conjugates using this compound allows for the visualization and tracking of proteins in various experimental setups. These conjugates are instrumental in techniques such as fluorescence microscopy, flow cytometry, and single-molecule studies, providing insights into protein localization, trafficking, and dynamics within cells.

Once the protein is labeled, the resulting fluorescent conjugate can be used in a multitude of applications. For instance, labeled proteins can be introduced into living cells to study their behavior in a native environment. The bright fluorescence of the FAM dye enables sensitive detection, even at low protein concentrations. The choice of the 6-isomer of FAM maleimide is significant as different isomers can exhibit variations in their reactivity and the fluorescence properties of the resulting conjugate.

Enzyme Activity and Inhibition Mechanism Elucidation

This compound plays a vital role in enzymology by enabling the development of fluorescent assays to study enzyme activity and inhibition. These assays are often more sensitive and allow for continuous monitoring compared to traditional colorimetric or radiometric methods.

While FAM maleimide itself is not a direct substrate, it can be used to synthesize fluorescently labeled substrates for certain enzymes. By attaching FAM maleimide to a molecule that is a known substrate for a particular enzyme, researchers can create a tool to monitor enzyme activity. When the enzyme processes the labeled substrate, a change in the fluorescence signal, such as an increase in intensity or a shift in wavelength, can be detected.

For example, a peptide substrate containing a cysteine residue can be labeled with FAM maleimide. If the enzyme of interest cleaves this peptide, the resulting fragments will have different fluorescence properties than the intact substrate, allowing for the real-time measurement of enzyme kinetics. This approach is particularly useful for high-throughput screening of potential enzyme modulators.

Understanding how inhibitors interact with enzymes is fundamental to drug discovery and development. This compound can be employed to study these interactions in several ways. One common method is to label the enzyme with the fluorescent dye and then monitor changes in fluorescence upon the binding of an inhibitor. These changes can provide information about the binding affinity and the conformational changes induced in the enzyme by the inhibitor.

In competitive binding assays, a known fluorescent ligand (which could be a substrate analog labeled with FAM maleimide) competes with a potential inhibitor for binding to the enzyme's active site. The displacement of the fluorescent ligand by the inhibitor results in a decrease in the fluorescence signal, allowing for the determination of the inhibitor's binding affinity.

Receptor Binding and Ligand-Receptor Interaction Studies

The study of ligand-receptor interactions is crucial for understanding cell signaling and for the development of targeted therapeutics. Fluorescently labeling ligands with probes like this compound provides a powerful, non-radioactive method to investigate these interactions.

A peptide or small molecule ligand containing a cysteine residue can be conjugated with this compound. This fluorescently labeled ligand can then be used in various binding assays to characterize its interaction with a specific receptor. These assays can be performed on purified receptors, cell lysates, or even on the surface of living cells.

Table 2: Techniques for Studying Ligand-Receptor Interactions with Fluorescent Ligands

Technique Principle Information Obtained
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescent ligand upon binding to a larger receptor molecule. Binding affinity (Kd), kinetics of association and dissociation.
Fluorescence Resonance Energy Transfer (FRET) Measures the energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore (like FAM) on the ligand when they are in close proximity. Proximity of ligand and receptor, conformational changes, binding kinetics.
Fluorescence Microscopy Visualizes the localization of the fluorescent ligand on the cell surface or within cellular compartments after binding to its receptor. Receptor distribution, internalization, and trafficking.
Flow Cytometry Quantifies the binding of the fluorescent ligand to receptors on a population of cells. Percentage of receptor-positive cells, relative receptor density.

By using this compound to create fluorescent ligands, researchers can gain detailed insights into the molecular mechanisms of receptor binding and signaling, which is essential for the rational design of new drugs.

Quantification of Receptor Affinity

The interaction between a receptor and its ligand is a fundamental process in cell signaling. Determining the binding affinity, often expressed as the dissociation constant (Kd), is crucial for understanding these interactions and for drug development. This compound, facilitates the quantification of receptor affinity, primarily through techniques like fluorescence polarization (FP). cam.ac.uk

In a typical FP assay, a peptide or small molecule ligand is first labeled with FAM maleimide. This fluorescently tagged ligand, when free in solution, tumbles rapidly, and upon excitation with polarized light, it emits depolarized light. However, when the FAM-labeled ligand binds to its much larger receptor protein, its tumbling rate is significantly slowed. This reduced motion results in a higher degree of polarization of the emitted light. youtube.com

By titrating the receptor into a solution with a fixed concentration of the FAM-labeled ligand and measuring the change in fluorescence polarization, a saturation binding curve can be generated. From this curve, the Kd value, which represents the concentration of ligand at which half of the receptors are occupied, can be accurately calculated. ucsd.edu This method is homogeneous, requires no separation of bound and free ligand, and is amenable to high-throughput screening formats. youtube.comthermofisher.com

Table 1: Representative Data from a Fluorescence Polarization Assay for Receptor-Ligand Affinity

Receptor Concentration (nM)Fluorescence Polarization (mP)
050
0.175
0.5120
1.0180
2.0250
5.0320
10.0360
20.0385
50.0395
100.0400

This interactive table illustrates typical data obtained from an FP experiment. Plotting these values allows for the determination of the Kd.

Localization of Receptors in Cellular Contexts

Understanding where a receptor is located within a cell is key to deciphering its function. FAM maleimide is a valuable tool for visualizing the subcellular distribution of receptors using fluorescence microscopy techniques, particularly confocal microscopy. scian.clevidentscientific.com

The process involves labeling a receptor of interest, or a ligand that binds to it, with FAM maleimide. For direct labeling, a protein with an accessible cysteine residue can be targeted. Alternatively, a peptide ligand can be labeled and used to probe for its receptor on or within cells. sb-peptide.com Once labeled, the fluorescent probe allows for the direct visualization of the receptor's location.

For instance, researchers can treat living or fixed cells with a FAM-labeled ligand and use confocal microscopy to generate high-resolution optical sections of the cell. scian.cl The resulting images reveal the spatial distribution of the fluorescence signal, indicating whether the receptor is localized to the plasma membrane, specific organelles like endosomes, or the nucleus. researchgate.net This approach can be used to track receptor internalization, trafficking pathways, and changes in localization in response to stimuli. nih.gov

Table 2: Research Findings on Receptor Localization Using FAM-Labeling and Confocal Microscopy

Cell LineLabeled MoleculeCellular Localization ObservedResearch Implication
HeLaFAM-labeled Cell-Penetrating Peptide (CPP)Punctate distribution in the cytosol, indicative of endosomal sequestration. Some evidence of release into the nucleus. researchgate.netDemonstrates the utility of FAM labeling to track the uptake and intracellular trafficking pathways of potential drug delivery vectors. researchgate.net
N1E-115 NeuroblastomaAntibody against B2 bradykinin (B550075) receptor (visualized with a fluorescent secondary antibody)Higher density of receptors observed in the neurite compared to the cell soma. scian.clSuggests that localized receptor density could be responsible for the initiation of calcium signaling waves in specific cellular regions. scian.cl
THP1 CellsYFP-labeled CD1d moleculesNanoscale distribution of binding sites on the cell surface, with domains corresponding to single molecules. nih.govCombining fluorescence microscopy with other techniques like atomic force microscopy allows for high-resolution mapping of receptor distribution. nih.gov

Protein-DNA Interaction Studies

Interactions between proteins and DNA are central to many cellular processes, including gene transcription, DNA replication, and repair. nih.gov FAM maleimide can be used to label DNA-binding proteins to facilitate the study of these interactions. By attaching the fluorophore to a cysteine residue on the protein, researchers can monitor changes in the fluorescence signal upon binding to DNA.

Investigation of Binding Sites and Stoichiometries

Determining where a protein binds on a DNA strand and how many protein molecules associate with the DNA is fundamental to understanding its regulatory function. Fluorescence-based methods using FAM-labeled proteins can provide insights into both binding specificity and stoichiometry.

One approach involves monitoring changes in fluorescence intensity or anisotropy when the FAM-labeled protein interacts with different DNA sequences. A significant change in the fluorescence signal upon binding to a specific DNA sequence can help identify the recognition site. nih.gov For example, studies have shown that the fluorescence of FAM attached to DNA can be quenched or enhanced upon protein binding, and this change can be used to quantify the interaction. nih.gov

Furthermore, techniques like fluorescence fluctuation spectroscopy (FFS) can be employed to determine the stoichiometry of protein-DNA complexes in solution or even in living cells. nih.gov By analyzing the brightness of the fluorescent particles (a FAM-labeled protein), one can distinguish between a single protein molecule and a complex containing multiple labeled proteins bound to a DNA strand. The brightness of a complex containing two FAM-labeled proteins, for instance, would be twice that of a single labeled protein. nih.gov This allows for the precise determination of the number of protein monomers that assemble at a specific DNA binding site.

Table 3: Example Data for Determining Protein-DNA Binding Stoichiometry via Fluorescence Brightness Analysis

SampleAverage Fluorescence Intensity (counts/molecule)Normalized Brightness (ε)Inferred Stoichiometry (Protein:DNA)
FAM-labeled Protein (Monomer)5,0001.01:0
FAM-labeled Protein + Non-specific DNA5,1001.02No specific binding
FAM-labeled Protein + Specific DNA Sequence A10,1502.032:1
FAM-labeled Protein + Specific DNA Sequence B5,2001.041:1

This table provides a hypothetical example of how fluorescence brightness data can be used to infer the stoichiometry of protein-DNA complexes. An increase in normalized brightness indicates the formation of oligomeric complexes on the DNA.

Vii. Applications of Fam Maleimide, 6 Isomer in Cellular and Advanced Imaging Methodologies

Fluorescence Microscopy Techniques for Cellular Visualization

Fluorescence microscopy allows for the visualization of specific molecules within cells and tissues. FAM maleimide (B117702), 6-isomer, serves as a powerful labeling agent in this context, enabling researchers to pinpoint the location of proteins that contain accessible cysteine residues.

Live-cell imaging involves studying cellular processes in real-time, providing insights into dynamic events that are lost in fixed samples. The cell-permeable nature of some fluorescent probes allows for the labeling of intracellular structures without disrupting the cell membrane.

By conjugating FAM maleimide to specific proteins or peptides that contain cysteine residues, researchers can track their movement and interactions within living cells. For example, a protein involved in signal transduction can be labeled with FAM maleimide to observe its translocation from the cytoplasm to the nucleus upon cellular stimulation. This technique is crucial for understanding the kinetics and spatial dynamics of cellular pathways. The low phototoxicity associated with widefield microscopy techniques using LED illumination is often preferred for long-term live-cell imaging to minimize damage to the specimen.

Beyond individual cells, understanding the organization of proteins within the larger context of tissues is fundamental to biology and pathology. FAM maleimide, 6-isomer, can be used to label cysteine-containing proteins in fixed tissue sections. This application is analogous to immunohistochemistry, where the fluorescent dye, instead of an antibody-linked enzyme, provides the signal.

For instance, this technique can be employed to map the distribution of specific structural proteins, enzymes, or receptors within a tissue sample, providing valuable information on tissue architecture and function in both healthy and diseased states. The high quantum yield of FAM ensures a bright signal, facilitating clear visualization and analysis.

Flow Cytometry for Cell Population Analysis

Flow cytometry is a high-throughput technology used to analyze the characteristics of cells or particles on a single-cell basis. It is a cornerstone of immunology and cell biology for immunophenotyping, assessing cell health, and quantifying cellular processes.

This compound, is well-suited for flow cytometry applications that require the fluorescent labeling of cells. By targeting and labeling specific cell surface or intracellular proteins containing cysteine residues, distinct cell populations can be identified and quantified.

A common application is in cell proliferation assays. While dyes like carboxyfluorescein succinimidyl ester (CFSE) that target amines are widely used, a similar principle can be applied using FAM maleimide to label thiol-containing proteins. As cells divide, the fluorescent label is distributed equally between daughter cells, leading to a stepwise halving of fluorescence intensity. This allows for the tracking of cell divisions and the quantification of proliferation rates within a heterogeneous population.

Table 2: Research Findings on Maleimide Dyes in Flow Cytometry

Application Target Molecule Key Finding Reference
Red Cell Membrane Disorders Band 3 protein (lysine-430) Eosin-5'-maleimide, a related maleimide dye, binds to red blood cell membrane proteins, and reduced fluorescence is indicative of certain hereditary hemolytic disorders.

ATP-binding cassette (ABC) transporters are membrane proteins that play a critical role in cellular detoxification and multidrug resistance by pumping substrates out of the cell. Assessing the function of these transporters is vital in pharmacology and cancer research.

Flow cytometry-based assays can measure the activity of efflux pumps like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These assays often use fluorescent substrates that are pumped out of the cells. While specific use of this compound, as a direct substrate is not extensively documented, FAM-conjugated molecules can be designed to act as substrates. For example, a non-fluorescent, cell-permeable molecule conjugated to FAM via a linker that is cleaved by intracellular esterases can be used. The subsequent efflux of the fluorescent product by ABC transporters can be measured by a decrease in intracellular fluorescence via flow cytometry. This allows for the screening of compounds that inhibit or modulate transporter activity.

Development of Advanced Fluorescent Probes for Cellular Biology

The unique combination of the FAM fluorophore and the maleimide reactive group makes this compound, a valuable building block for creating novel, advanced fluorescent probes. The maleimide moiety allows for targeted conjugation to cysteine residues, which are often strategically located in proteins, including in enzyme active sites or regions that undergo conformational changes.

This specificity enables the design of "smart" probes that change their fluorescent properties in response to a specific biological event. For example, a probe could be designed where the FAM fluorescence is initially quenched. Upon an enzymatic reaction that cleaves a part of the probe or a conformational change in the target protein that alters the probe's environment, fluorescence is restored. Such probes are invaluable for detecting enzyme activity or specific protein states in real-time.

Furthermore, FAM can act as a component in Förster Resonance Energy Transfer (FRET) pairs. A FRET-based biosensor can be constructed by labeling a protein with FAM maleimide (the donor or acceptor) and another fluorophore. Changes in protein conformation that alter the distance or orientation between the two fluorophores will result in a change in FRET efficiency, which can be measured to monitor dynamic processes like protein-protein interactions or ligand binding.

Viii. Methodological Considerations and Challenges in Research Utilizing Fam Maleimide, 6 Isomer

Impact of Isomeric Purity on Assay Reproducibility and Biological Properties

Fluorescein (B123965) and its derivatives can exist as two primary isomers, the 5-isomer and the 6-isomer, arising from the substitution pattern on the benzoic acid portion of the molecule. While their spectral properties are nearly identical, their chemical and biological behavior can differ. Product specifications often emphasize the use of "isomerically pure 6-FAM" for labeling. lumiprobe.comlumiprobe.com The use of a single, defined isomer like the 6-isomer is crucial for ensuring consistency and reproducibility between experiments.

The purity of the FAM maleimide (B117702), 6-isomer reagent is a critical factor. High-purity reagents, often specified as ≥95% by methods like ¹H NMR and HPLC-MS, ensure that the labeling reaction proceeds as expected and minimizes the introduction of confounding variables. antibodies.com The presence of isomeric impurities or other contaminants could lead to batch-to-batch variability in labeling efficiency and potentially alter the biological activity of the labeled molecule. This is particularly important in quantitative studies where precise stoichiometry and consistent labeling are paramount for accurate results.

Conjugate Stability and Integrity in Experimental Environments

The covalent linkage formed between the maleimide group and a thiol from a cysteine residue is a thiosuccinimide bond, created via a Michael addition reaction. lumiprobe.comaxispharm.com While this reaction is highly selective for thiols within a specific pH range (typically 6.5-7.5), the stability of the resulting conjugate is a significant consideration. axispharm.com

The thiosuccinimide product can be susceptible to hydrolysis, especially under aqueous conditions or at a high pH, which can lead to degradation of the conjugate. axispharm.comresearchgate.net Furthermore, the thiol-maleimide linkage can undergo a retro-Michael reaction, which is a reversible process. axispharm.com This reversibility can lead to the transfer of the FAM label to other thiol-containing molecules in the experimental environment, such as glutathione (B108866), which is abundant in the cellular milieu. nih.gov This "payload migration" can result in off-target effects and misleading experimental outcomes. axispharm.com Recent research has explored strategies to improve the stability of this linkage, for instance, by forming a thiazine (B8601807) structure when the maleimide reacts with a peptide containing an N-terminal cysteine, which shows increased stability and reduced susceptibility to thiol exchange. nih.gov

Table 1: Factors Affecting Thiol-Maleimide Conjugate Stability

FactorDescriptionImpact on StabilityReference
pH The acidity or alkalinity of the environment.The thiosuccinimide bond is less stable at high pH, leading to hydrolysis. Optimal reaction pH is 6.5-7.5. axispharm.com
Retro-Michael Reaction Reversible reaction of the thiosuccinimide linkage.Can lead to the transfer of the label to other thiols, causing off-target signals. axispharm.comnih.gov
Hydrolysis Cleavage of the maleimide ring by water.Can be triggered by chemical or enzymatic stimuli, leading to the breakdown of the conjugate. researchgate.netnih.gov
Presence of Thiols Competing thiols in the environment (e.g., glutathione).Can facilitate the retro-Michael reaction, leading to label migration. nih.gov

Photostability Considerations in Long-Term Imaging

Photostability, or the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is a critical property for fluorescent probes, especially in applications requiring long-term or repeated imaging, such as super-resolution microscopy. nih.gov Fluorescein (FAM), while a bright and widely used fluorophore, is known to be susceptible to photobleaching. lumiprobe.comglpbio.com

During fluorescence microscopy, fluorophores are exposed to intense laser light, which can lead to their irreversible destruction, resulting in a loss of signal over time. nih.gov This can be a significant limitation in experiments that track cellular processes over extended periods or require high-intensity illumination to achieve sufficient signal-to-noise ratios. The photobleaching characteristics of a dye can even be used as a point of contrast to distinguish between different fluorescent labels in a single spectral channel. biorxiv.org Therefore, when planning long-term imaging experiments with FAM-labeled conjugates, it is essential to consider the potential for signal loss and to implement imaging strategies that minimize photobleaching, such as using the lowest possible excitation power and limiting exposure times.

Post-Conjugation Purification Strategies for Labeled Biomolecules

After the labeling reaction is complete, it is crucial to remove any unreacted, free FAM maleimide from the labeled biomolecule. alfa-chemistry.com Failure to do so can result in high background fluorescence and inaccurate quantification. Several purification methods are commonly employed, with the choice depending on the specific properties of the labeled biomolecule. alfa-chemistry.comlumiprobe.com

Common purification strategies include:

Gel Filtration Chromatography (Size Exclusion Chromatography): This is a widely used method that separates molecules based on their size. The larger, labeled biomolecule will elute from the column before the smaller, unreacted dye. alfa-chemistry.comlumiprobe.com

High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC): These are high-resolution chromatographic techniques that can provide excellent separation of the labeled conjugate from free dye and other impurities. alfa-chemistry.comlumiprobe.com

Dialysis: This method is suitable for removing small molecules like the unreacted dye from large biomolecules. However, it is generally only recommended for water-soluble maleimides, as poorly soluble dyes may precipitate. lumiprobe.comwindows.net

Tandem Affinity Purification: This technique can be employed if the target protein has multiple affinity tags. After initial purification and labeling, a second affinity purification step can effectively remove residual free dye. nih.gov

The selection of the appropriate purification strategy is essential to ensure that the final conjugate is of high purity and suitable for downstream applications. alfa-chemistry.com

Ix. Future Research Directions and Emerging Applications of Fam Maleimide, 6 Isomer

Development of Novel Fluorescent Biosensors

The development of sensitive and specific biosensors is a major frontier in diagnostics and basic research. FAM maleimide (B117702), 6-isomer, is ideally suited for the construction of novel fluorescent biosensors due to its high quantum yield and sensitivity to the local environment.

Future research is focused on creating sophisticated biosensors that can detect specific analytes, monitor enzymatic activity, or report on cellular states in real-time. One promising direction is the design of protein-based biosensors that undergo a conformational change upon binding a target molecule. By introducing a cysteine residue at a strategic position, the protein can be labeled with 6-FAM maleimide. The subsequent conformational change alters the fluorescent properties of FAM, either through changes in the local environment or through Förster Resonance Energy Transfer (FRET) with an acceptor fluorophore, providing a direct readout of the binding event. nih.govbecker-hickl.com

Key Research Areas:

Redox Biosensors: Leveraging the thiol-reactive nature of the maleimide group, researchers are designing biosensors to monitor the cellular redox state. Changes in the oxidative environment of the cell can alter the availability of free thiols on sensor proteins, which can be quantified by changes in labeling intensity with 6-FAM maleimide. selleckchem.commedchemexpress.com

Enzyme Activity Probes: Biosensors can be engineered from proteins that change shape upon phosphorylation, cleavage by a protease, or other post-translational modifications. Labeling these proteins with 6-FAM maleimide allows for the dynamic monitoring of enzyme activities within living cells.

Allosteric Interaction Sensors: By labeling a protein at a site that moves during allosteric regulation, 6-FAM maleimide can act as a reporter for the binding of effector molecules at a distant site, providing insight into complex regulatory mechanisms. nih.gov

Biosensor TypeSensing MechanismPotential Application
Conformational Change Analyte binding induces a protein structural change, altering the environment of the attached FAM dye.Detecting metabolites, ions, or signaling molecules.
FRET-Based Interaction between two labeled proteins (or domains of one protein) brings FAM (donor) and an acceptor dye into proximity. nih.govyoutube.comStudying protein-protein interactions and dynamics.
Redox-Sensing Changes in cellular redox potential affect the availability of cysteine thiols for FAM maleimide labeling. selleckchem.commedchemexpress.comMonitoring oxidative stress in disease models.
Enzyme Substrate Probes An engineered substrate protein is labeled; enzyme action (e.g., cleavage) separates FAM from a quencher.Measuring protease or kinase activity.

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is essential for modern drug discovery, allowing for the rapid testing of tens of thousands of compounds. nih.govyoutube.com The integration of 6-FAM maleimide into HTS platforms is a growing area, driven by the need for robust and sensitive fluorescence-based assays. Its utility in fluorescence polarization (FP) and FRET-based assays makes it particularly valuable. lumiprobe.combroadpharm.com

In FP-based HTS, a small, 6-FAM maleimide-labeled peptide or molecule is used as a tracer. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein target, its tumbling slows dramatically, leading to a high polarization signal. This change can be used to screen compound libraries for inhibitors that disrupt the protein-tracer interaction. The brightness of FAM ensures a strong signal, which is critical for the accuracy of automated HTS systems. lumiprobe.com

Future developments will likely see 6-FAM maleimide used in more diverse HTS applications, including screens for covalent inhibitors. An assay could be designed where the inhibition of a target protein is measured by the ability of 6-FAM maleimide to bind to a remaining active-site cysteine, providing a direct method to identify compounds with a specific covalent mechanism of action. nih.gov

Feature of 6-FAM MaleimideAdvantage in High-Throughput Screening (HTS)
High Quantum Yield Produces a bright, strong signal, improving the signal-to-noise ratio and assay sensitivity.
Photostability Resists photobleaching during repeated measurements by automated plate readers.
Specific Covalent Labeling Ensures a stable and permanent attachment to the probe molecule, leading to a consistent assay window.
Suitability for FP & FRET Enables the two most common and powerful fluorescence-based HTS assay formats for binding studies. lumiprobe.combroadpharm.com

Advancements in Multi-Color Fluorescence Imaging Techniques

The ability to visualize multiple cellular components simultaneously is key to understanding their interplay. As a bright green fluorophore, 6-FAM maleimide is an excellent component for multi-color imaging experiments when paired with spectrally distinct dyes (e.g., blue, red, far-red fluorophores).

A significant emerging application is in the field of super-resolution microscopy (SRM), such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). frontiersin.org These techniques bypass the diffraction limit of light, enabling visualization at the nanoscale. SRM requires bright, photostable dyes that can be made to photoswitch between fluorescent "on" and "off" states. The site-specific labeling provided by 6-FAM maleimide is crucial for SRM, as the precision of the final image depends on the close proximity of the dye to the protein of interest. nih.gov Future research will focus on optimizing photoswitching conditions for FAM and combining it with other SRM-compatible dyes for multi-target, nanoscale imaging of protein complexes and cellular machinery. nih.govacs.org

Emerging Imaging Applications:

Multi-Target SRM: Combining 6-FAM maleimide labeling with other organic dyes for techniques like spectral-dSTORM to resolve the spatial organization of multiple proteins within a single complex or cellular compartment.

Live-Cell Super-Resolution: Developing protocols that allow for the use of 6-FAM maleimide in live-cell SRM, which has been challenging due to the need for specific buffer conditions but holds immense potential for observing dynamic processes at the nanoscale. acs.org

FRET Imaging (FLIM-FRET): Using 6-FAM maleimide as a FRET donor and measuring changes in its fluorescence lifetime (Fluorescence Lifetime Imaging Microscopy) provides a more quantitative and robust measurement of protein interactions, independent of probe concentration. becker-hickl.com

Exploration in Mechanistic Chemical Biology Studies

At its core, 6-FAM maleimide is a tool for asking fundamental questions in chemical biology. Its ability to be placed at a specific cysteine residue within a protein allows researchers to probe molecular mechanics with high precision. caymanchem.comselleckchem.com

Future studies will continue to use 6-FAM maleimide to unravel complex biological mechanisms. By labeling specific sites on proteins, researchers can track conformational changes during protein function, map protein-protein interaction interfaces, and monitor the assembly and disassembly of large macromolecular complexes. caymanchem.comnih.gov For example, labeling a specific cysteine in an ion channel can report on the movements of the channel's gates during opening and closing. nih.gov Similarly, labeling an enzyme near its active site can provide insights into the structural dynamics that drive catalysis. youtube.combohrium.com

The combination of site-specific labeling with advanced spectroscopic techniques like single-molecule FRET is particularly powerful. This allows for the observation of individual protein molecules in real-time, revealing transient intermediate states and heterogeneous behavior that are obscured in ensemble measurements. These studies are critical for understanding everything from how enzymes work to how signaling pathways are regulated.

Q & A

Q. What are the key photophysical properties of FAM maleimide, 6-isomer, and how do they influence experimental design?

this compound exhibits excitation/emission maxima at 492 nm/517 nm with a high molar absorptivity of 74,000 cm⁻¹M⁻¹ and a fluorescence quantum yield of 0.93 . These properties make it ideal for applications requiring high sensitivity, such as fluorescence microscopy or qPCR. Its excitation at 492 nm aligns with the 488 nm argon-ion laser line, enabling compatibility with flow cytometry and confocal microscopy systems . When designing experiments, ensure instrumentation filters match these wavelengths to minimize background noise.

Q. How should a protein labeling experiment using this compound be designed?

FAM maleimide reacts specifically with free thiol (-SH) groups. Key steps include:

  • Reduction of disulfide bonds : Pre-treat proteins with 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) to expose thiols .
  • Reaction conditions : Use pH 6.5–7.5 (e.g., PBS or HEPES buffers) to maximize thiol reactivity while avoiding maleimide hydrolysis .
  • Molar ratio : A 3–5-fold molar excess of FAM maleimide over protein ensures efficient labeling without aggregation . Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye.

Q. What buffer conditions optimize thiol conjugation efficiency?

Thiol reactivity is pH-dependent. Neutral pH (6.5–7.5) maximizes conjugation, as acidic conditions (<6) reduce thiol deprotonation, while alkaline conditions (>8) promote maleimide hydrolysis . Include chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation of thiols. Avoid buffers containing primary amines (e.g., Tris), which may compete for maleimide binding .

Q. How can labeling efficiency and stoichiometry be quantified?

  • Absorbance spectroscopy : Measure the absorbance of the conjugate at 492 nm (FAM) and 280 nm (protein). Use the Beer-Lambert law with FAM’s extinction coefficient (74,000 cm⁻¹M⁻¹) and protein-specific values to calculate dye-to-protein ratio (DPR) .
  • Mass spectrometry : Confirm covalent modification by observing mass shifts corresponding to FAM maleimide (498.44 g/mol) .

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep lyophilized powder at -20°C , protected from light and moisture. Avoid repeated freeze-thaw cycles .
  • Reconstitution : Dissolve in anhydrous DMSO or DMF to prevent hydrolysis. Prepare working aliquots and use immediately .

Advanced Research Questions

Q. How can discrepancies in reported fluorescence quantum yields (e.g., 0.93 vs. lower values) be resolved?

Variations arise from differences in isomer purity (pure 6-isomer vs. mixed isomers) or environmental factors (e.g., buffer ionic strength, pH, or quenching agents) . To ensure accuracy:

  • Validate isomer purity via HPLC .
  • Measure quantum yield using a reference standard (e.g., quinine sulfate) under controlled conditions .

Q. How can low labeling efficiency in complex biological systems (e.g., live cells) be troubleshooted?

  • Thiol availability : Use membrane-permeable reducing agents (e.g., β-mercaptoethanol) to enhance intracellular thiol exposure .
  • Competitive reactions : Block endogenous amines with NHS esters prior to maleimide treatment .
  • Quenching : Confirm dye stability in reducing environments (e.g., glutathione-rich cytoplasm) via control experiments with fixed cells .

Q. How can FAM maleimide labeling be integrated with FRET-based assays?

Pair FAM (donor) with a compatible acceptor (e.g., TAMRA or Cy3) in a 1:1 stoichiometry. Optimize Förster distance (R₀ ≈ 5.5 nm for FAM-TAMRA pairs) by:

  • Ensuring precise conjugation sites via site-directed mutagenesis (e.g., introducing cysteine residues at specific positions) .
  • Validating FRET efficiency via fluorescence lifetime imaging (FLIM) or ratiometric measurements .

Q. What advanced analytical methods confirm conjugation specificity and site-selectivity?

  • Tryptic digest LC-MS/MS : Identify modified peptides to map conjugation sites .
  • Circular dichroism (CD) : Verify that labeling does not alter protein secondary structure .
  • Fluorescence polarization : Assess binding activity of labeled proteins to confirm functional integrity .

Q. How does isomer purity impact experimental reproducibility?

Contamination with 5-isomer or other derivatives can alter photophysical properties and reactivity. For reproducible results:

  • Source isomerically pure 6-FAM (≥95% purity) .
  • Validate purity via analytical HPLC with UV/Vis detection at 492 nm .
  • Compare batch-to-batch consistency using standardized conjugation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.